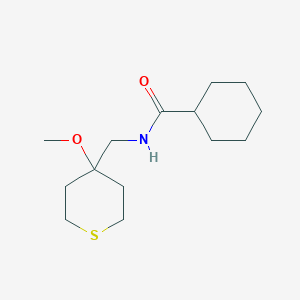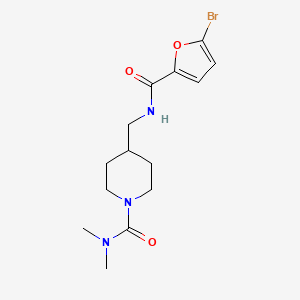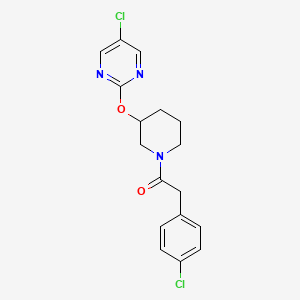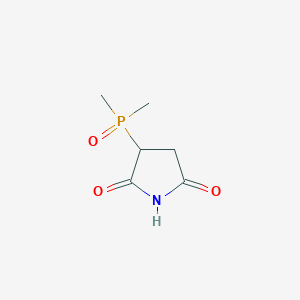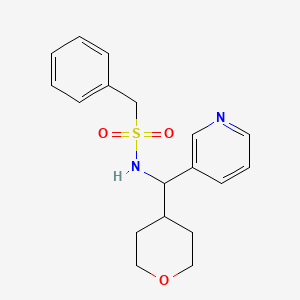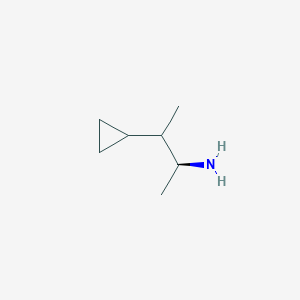
(2S)-3-Cyclopropylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclopropylbutan-2-amine, also known as CX-5461, is a synthetic compound that has gained attention for its potential therapeutic applications in cancer treatment. It is a small molecule inhibitor of RNA polymerase I, which is essential for the production of ribosomal RNA. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, making it a promising candidate for cancer therapy.
Wirkmechanismus
(2S)-3-Cyclopropylbutan-2-amine works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. (2S)-3-Cyclopropylbutan-2-amine has been shown to have a unique mechanism of action compared to other anti-cancer drugs, making it a promising candidate for combination therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (2S)-3-Cyclopropylbutan-2-amine has also been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which is involved in regulating cell growth and apoptosis. (2S)-3-Cyclopropylbutan-2-amine has also been shown to have immunomodulatory effects, which may enhance its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-3-Cyclopropylbutan-2-amine is its potent anti-cancer activity against a variety of tumor types. It also has a unique mechanism of action, which may make it effective in combination with other anti-cancer drugs. However, (2S)-3-Cyclopropylbutan-2-amine has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. It is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-3-Cyclopropylbutan-2-amine. One area of interest is in combination therapy with other anti-cancer drugs. Studies have shown that (2S)-3-Cyclopropylbutan-2-amine may enhance the activity of other drugs, such as PARP inhibitors and DNA-damaging agents. Another area of interest is in the development of biomarkers to identify patients who may benefit from (2S)-3-Cyclopropylbutan-2-amine therapy. Finally, there is ongoing research into the potential use of (2S)-3-Cyclopropylbutan-2-amine in other disease settings, such as viral infections and neurodegenerative disorders.
Synthesemethoden
The synthesis of (2S)-3-Cyclopropylbutan-2-amine involves several steps, starting with the reaction of cyclopropylmethylamine with 2-bromo-3,4-dimethoxybenzaldehyde. The resulting intermediate is then reacted with a series of reagents to form the final product. The synthesis of (2S)-3-Cyclopropylbutan-2-amine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclopropylbutan-2-amine has been the subject of extensive scientific research in recent years. Studies have shown that it has potent anti-cancer activity against a variety of tumor types, including breast, ovarian, and pancreatic cancer. It has also been shown to selectively target cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
(2S)-3-cyclopropylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDQGGMFHKHCZ-GDVGLLTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
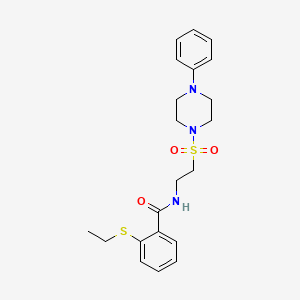
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
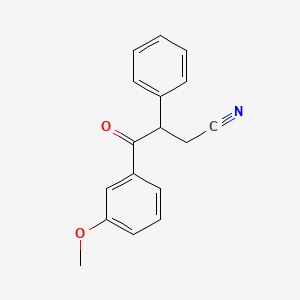

![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)
![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)
![1-Hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea](/img/structure/B2807811.png)
